2-Methyl-2-(1-methylpropyl)oxirane
Overview
Description
2-(Butan-2-yl)-2-methyloxirane is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This particular compound is notable for its unique structure, which includes a butan-2-yl group and a methyloxirane ring. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butan-2-yl)-2-methyloxirane typically involves the epoxidation of alkenes. One common method is the reaction of 2-butene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction proceeds as follows: [ \text{CH}_3\text{CH}_2\text{CH}=\text{CH}_2 + \text{m-CPBA} \rightarrow \text{CH}_3\text{CH}_2\text{CH}(\text{O})\text{CH}_2 ]
Industrial Production Methods
In industrial settings, the production of 2-(Butan-2-yl)-2-methyloxirane can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-(Butan-2-yl)-2-methyloxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols.
Reduction: Reduction reactions can convert the epoxide ring into an alcohol.
Substitution: Nucleophilic substitution reactions can open the epoxide ring, leading to the formation of different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be employed.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Butan-2-yl)-2-methyloxirane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study enzyme-catalyzed reactions involving epoxides.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Butan-2-yl)-2-methyloxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations, making it a valuable compound in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
1,2-Epoxybutane: Similar in structure but lacks the butan-2-yl group.
2-Methyl-1,2-epoxypropane: Similar but with a different alkyl group attached to the epoxide ring.
Uniqueness
2-(Butan-2-yl)-2-methyloxirane is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other epoxides. This uniqueness makes it valuable for specific applications where other epoxides may not be suitable.
Biological Activity
2-Methyl-2-(1-methylpropyl)oxirane, also known as 2-(butan-2-yl)-2-methyloxirane, is an organic compound classified as an epoxide. Its unique three-membered ring structure, which includes one oxygen atom and two carbon atoms, contributes to its significant reactivity profile. This article explores the biological activity of this compound, focusing on its chemical properties, potential interactions with biological systems, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of approximately 100.1589 g/mol. The presence of a branched alkyl group attached to the oxirane ring enhances its reactivity due to the inherent strain in the three-membered ring structure. This reactivity allows for diverse reaction pathways in organic synthesis and potential interactions with biological macromolecules.
Research Findings
Several studies have explored the broader category of epoxides and their biological activities:
Case Studies
-
Epoxide Interactions with Proteins:
A study on other epoxide compounds demonstrated that they could modify amino acid residues in proteins, potentially leading to altered function or toxicity. This finding raises questions about similar interactions for this compound. -
Environmental Impact:
Research into the atmospheric degradation of related compounds has shown that their reactivity can lead to secondary products that may have ecological implications. Understanding these pathways is essential for assessing the environmental impact of this compound.
Properties
IUPAC Name |
2-butan-2-yl-2-methyloxirane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-4-6(2)7(3)5-8-7/h6H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYOOZWHQGGKMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1(CO1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50962427 | |
Record name | 2-(Butan-2-yl)-2-methyloxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50962427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42328-43-8, 53897-31-7 | |
Record name | 2-Methyl-2-(1-methylpropyl)oxirane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042328438 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl-2-isobutyloxirane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053897317 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Butan-2-yl)-2-methyloxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50962427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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